molecular formula C10H13NO2 B121207 Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate CAS No. 145696-35-1

Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Cat. No. B121207
CAS RN: 145696-35-1
M. Wt: 179.22 g/mol
InChI Key: QKSRZIZMIHKPEK-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is a chemical compound with potential applications in the field of medicinal chemistry. It is a cyclic amine that belongs to the class of pyrrole derivatives. The compound has been synthesized using different methods and has been studied for its biological activity.

Mechanism Of Action

The mechanism of action of Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific targets in the body. For example, it has been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as tyrosinase and cholinesterase. The compound has also been shown to have antioxidant activity and to protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities. However, the compound has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate. One direction is to further investigate the mechanism of action of the compound and its interactions with specific targets in the body. Another direction is to explore the potential use of the compound as a ligand for metal ions. Additionally, the compound could be further studied for its potential applications in the treatment of various diseases, including cancer and viral infections.
Conclusion:
In conclusion, Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is a chemical compound with potential applications in medicinal chemistry. The compound has been synthesized using various methods and has been studied for its biological activity. It has been found to exhibit various biochemical and physiological effects, including antitumor, antiviral, and antimicrobial properties. The compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate, including further investigation of its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate can be synthesized using various methods. One of the methods involves the reaction of 3-methyl-2-cyclopentenone with methylamine in the presence of a catalyst. The reaction leads to the formation of the desired compound in good yield.

Scientific Research Applications

Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate has been studied for its potential applications in medicinal chemistry. It has been found to exhibit various biological activities, including antitumor, antiviral, and antimicrobial properties. The compound has also been studied for its potential use as a ligand for metal ions.

properties

CAS RN

145696-35-1

Product Name

Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

InChI

InChI=1S/C10H13NO2/c1-6-7-4-3-5-8(7)11-9(6)10(12)13-2/h11H,3-5H2,1-2H3

InChI Key

QKSRZIZMIHKPEK-UHFFFAOYSA-N

SMILES

CC1=C(NC2=C1CCC2)C(=O)OC

Canonical SMILES

CC1=C(NC2=C1CCC2)C(=O)OC

synonyms

Cyclopenta[b]pyrrole-2-carboxylic acid, 1,4,5,6-tetrahydro-3-methyl-, methyl ester (9CI)

Origin of Product

United States

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